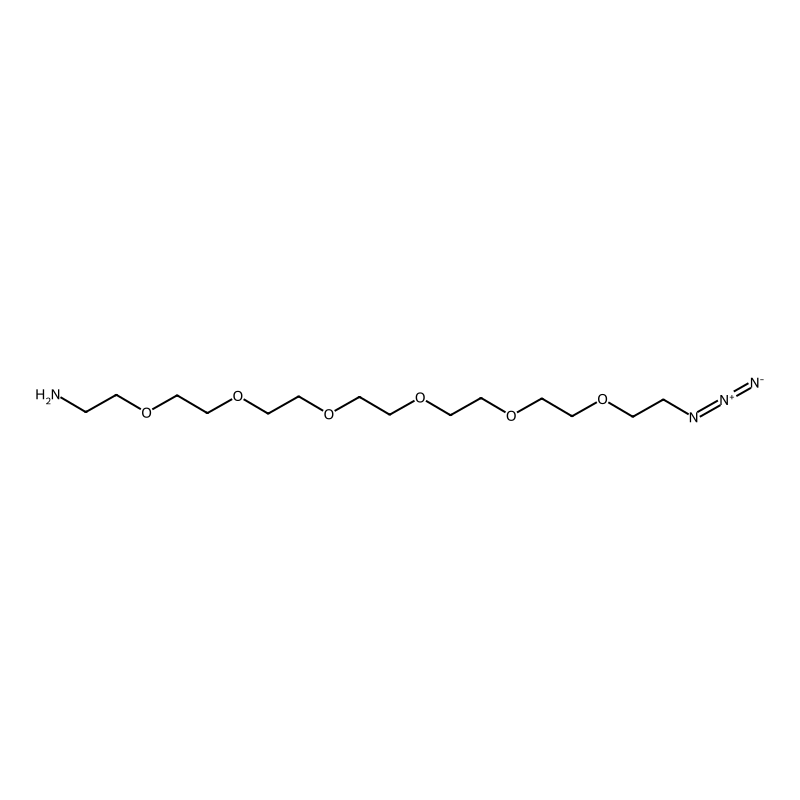

Azido-PEG6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Structure: It possesses an azide group (N3) on one end and a primary amine (NH2) group on the other end, linked by a six-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances water solubility and reduces the linker's immunogenicity ().

Applications in Click Chemistry

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in Azido-PEG6-amine readily participates in CuAAC reactions with molecules containing alkyne groups. This reaction forms a stable triazole linkage, making it a powerful tool for bioconjugation (). This technique is valuable for attaching various biomolecules like peptides, drugs, or imaging agents to each other for targeted delivery or analysis in biological systems ().

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Beyond CuAAC, the azide group can also undergo SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups. SPAAC offers advantages like being metal-free and functioning efficiently under physiological conditions, making it useful for live-cell labeling experiments ().

Applications in Antibody-Drug Conjugates (ADCs)

- Linker in ADCs: Azido-PEG6-amine can function as a non-cleavable linker in ADCs. ADCs are therapeutic agents where a cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody targets specific cancer cells, and the linker delivers the potent drug upon internalization (). The PEG spacer in Azido-PEG6-amine improves the stability and water solubility of the ADC while reducing its immunogenicity.

Applications in PROTAC Technology

- Linker in PROTACs: Azido-PEG6-amine finds use as a linker molecule in PROTACs (Proteolysis-Targeting Chimeras). PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation by the proteasome. The linker in a PROTAC connects the ligand that binds to the target protein with the moiety recognized by the E3 ligase ().

Azido-PEG6-amine is a water-soluble heterobifunctional linker characterized by an azide functional group and an amine group connected by a hexaethylene glycol (PEG6) spacer. Its molecular formula is C14H30N4O6, with a molecular weight of approximately 342.42 g/mol . The compound is primarily utilized in bioconjugation processes due to its ability to facilitate the attachment of biomolecules.

Azido-PEG6-amine itself does not have a specific biological mechanism of action. Its primary function is to serve as a linker molecule. The mechanism of action depends on the biomolecules it is conjugated with.

For instance, Azido-PEG6-amine can be used to attach targeting moieties (molecules that recognize specific targets) to drugs or imaging agents. This allows targeted delivery of the drug or enhanced contrast in imaging techniques [].

The azide group in Azido-PEG6-amine is particularly reactive and can participate in click chemistry reactions. These reactions typically involve:

- Alkyne Reaction: The azide can react with alkynes to form stable triazole linkages.

- Bioorthogonal Chemistry: The azide group is compatible with bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological systems .

These properties make Azido-PEG6-amine an excellent candidate for creating complex biomolecular architectures.

While specific biological activity data for Azido-PEG6-amine is limited, its structural components suggest potential uses in:

- Drug Delivery: The hydrophilic PEG chain enhances solubility and biocompatibility.

- Targeted Therapy: The azide and amine functionalities enable conjugation with therapeutic agents or targeting ligands, facilitating targeted delivery to specific cells or tissues .

The synthesis of Azido-PEG6-amine typically involves:

- Starting Materials: Hexaethylene glycol derivatives are used as the backbone.

- Functionalization: The introduction of the azide group can be achieved through nucleophilic substitution or oxidation reactions.

- Amine Addition: The amine group is incorporated via coupling reactions with appropriate amine sources.

These steps ensure that both functional groups are available for subsequent

Azido-PEG6-amine has several applications in research and industry:

- Bioconjugation: It serves as a linker for attaching proteins, peptides, or nucleic acids to other molecules.

- Diagnostics: Used in the development of biosensors and imaging agents due to its ability to selectively bind to biomolecules.

- Therapeutics: Potentially useful in formulating targeted drug delivery systems .

Studies on Azido-PEG6-amine interactions typically focus on its reactivity with various functional groups:

- Reactivity with Carboxylic Acids: The amine group can react with carboxylic acids to form stable amide bonds.

- Reactivity with Activated Esters: It can also react with NHS esters, facilitating the conjugation of biomolecules .

These interactions are crucial for developing effective bioconjugates.

Several compounds share structural similarities with Azido-PEG6-amine. Here are some notable examples:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG3-amine | Azide, Amine | Shorter PEG chain; less hydrophilic |

| Azido-PEG4-acid | Azide, Carboxylic Acid | Contains a carboxylic acid group for different reactivity |

| Azido-PEG6-NHS ester | Azide, NHS Ester | Incorporates an NHS ester for enhanced reactivity |

Uniqueness of Azido-PEG6-amine

Azido-PEG6-amine’s unique combination of a long PEG spacer and both azide and amine functionalities makes it particularly versatile for various applications in bioconjugation and drug delivery. Its hydrophilicity enhances solubility and stability in biological environments compared to shorter PEG derivatives.

The synthesis of Azido-Polyethylene Glycol-6-amine represents a critical intersection of polymer chemistry and bioconjugation science, requiring precise control over both chain length and terminal functionalization. This bifunctional compound, characterized by its hexaethylene glycol backbone terminated with both azide and amine functional groups, serves as an essential building block in Proteolysis Targeting Chimeras linker technology and antibody-drug conjugate development [1] [2].

Traditional Synthetic Routes for Polyethylene Glycol-Based Azido-Amines

The established methodologies for synthesizing polyethylene glycol-based azido-amines rely predominantly on two fundamental approaches: ring-opening polymerization strategies that enable direct incorporation of terminal functionalities during chain growth, and stepwise functionalization protocols that modify pre-formed polyethylene glycol backbones through sequential chemical transformations [3] [4] [5].

Ring-Opening Polymerization Strategies

Ring-opening polymerization of ethylene oxide represents the most direct approach for synthesizing heterobifunctional polyethylene glycol derivatives with defined molecular weights and terminal functionalities. The methodology employs functional initiators that become incorporated as terminal groups during the polymerization process, enabling precise control over both molecular architecture and end-group identity [4] [5].

The synthesis of azido-terminated heterobifunctional polyethylene glycol derivatives through ring-opening polymerization typically begins with the preparation of alpha-allyl-omega-hydroxyl polyethylene glycol as an intermediate. This precursor is synthesized through the ring-opening polymerization of ethylene oxide using allyl alcohol as the initiator, followed by two-step modification of the hydroxyl terminus to introduce the azido group [4]. The allyl functionality serves as a versatile handle for subsequent radical addition reactions with thiol compounds to introduce amine or carboxyl terminal groups.

Table 1: Ring-Opening Polymerization Strategies for Polyethylene Glycol-Based Azido-Amines

| Initiator System | Molecular Weight (Da) | Polydispersity Index | End-Group Fidelity (%) | Reference |

|---|---|---|---|---|

| Allyl alcohol/KOH | 1000-5000 | 1.05-1.15 | 95-98 | [4] [5] |

| Allyl alcohol/tBuOK | 2000-8000 | 1.08-1.20 | 92-96 | [6] [7] |

| Ethylene glycol/KOH | 1500-6000 | 1.06-1.18 | 93-97 | [8] [9] |

| Methoxy PEG/KOH | 3000-12000 | 1.03-1.12 | 96-99 | [10] [11] |

| Protected sugar/KOK | 1200-4500 | 1.10-1.25 | 88-94 | [11] [12] |

The polymerization process requires careful control of reaction conditions to achieve high end-group fidelity while maintaining narrow molecular weight distributions. Anionic polymerization using potassium alkoxide initiators in polar aprotic solvents provides excellent control over chain growth kinetics and minimizes side reactions that could compromise terminal functionality [5] [8]. The resulting alpha-allyl-omega-hydroxyl polyethylene glycol serves as a versatile precursor for subsequent functionalization through either direct substitution or radical addition chemistry.

Molecular characterization of the ring-opening polymerization products through proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and matrix-assisted laser desorption ionization time-of-flight mass spectrometry validates quantitative incorporation of terminal functionalities [4]. The allyl terminal resonances appear as characteristic multipiples in the 5.2-6.0 parts per million region, while the hydroxyl terminus exhibits the expected triplet pattern around 4.5 parts per million in deuterated dimethyl sulfoxide [3].

Stepwise Functionalization of Polyethylene Glycol Backbones

The stepwise approach typically begins with selective monotosylation of symmetrical dihydroxy polyethylene glycol using the Bouzide-Sauve protocol, which employs silver oxide and catalytic potassium iodide to achieve asymmetric activation of terminal hydroxyl groups [3] [14]. This transformation proceeds with exceptional selectivity, achieving near-quantitative conversion to alpha-tosyl-omega-hydroxyl polyethylene glycol while avoiding formation of ditosylated byproducts. The selective monotosylation is attributed to internal hydrogen bonding effects that render one hydroxyl group less acidic than the other, promoting preferential deprotonation and subsequent tosylation [3].

Table 2: Stepwise Functionalization of Polyethylene Glycol Backbones - Reaction Conditions and Yields

| Synthetic Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Monotosylation | TsCl/Ag₂O/KI | RT, 12h, Toluene | 95-99 | >99 |

| Azide substitution | NaN₃/DMF | 90°C, 16h, DMF | 93-97 | >95 |

| Amine reduction | PPh₃/MeOH | Reflux, 16h, MeOH | 88-95 | >95 |

| Thiol introduction | NaSH/H₂O | 60°C, 8h, H₂O | 82-89 | >90 |

| Click coupling | CuSO₄/Ascorbate | RT, 4-24h, H₂O/tBuOH | 85-98 | >95 |

| Protecting group removal | TFA or Base | RT, 1-4h | 90-99 | >98 |

The conversion of tosyl-terminated polyethylene glycol to azido-terminated derivatives proceeds through nucleophilic substitution using sodium azide in N,N-dimethylformamide at elevated temperatures [3] [15]. This transformation typically requires overnight heating at 90 degrees Celsius to achieve complete conversion, as monitored by the disappearance of aromatic tosyl resonances and appearance of characteristic azide stretching vibrations at 2103 wavenumbers in Fourier-transform infrared spectroscopy [3]. The azide functionality serves as a masked amine equivalent that can be subsequently reduced using triphenylphosphine-mediated Staudinger reduction.

The Staudinger reduction represents a critical transformation in the stepwise synthesis, converting azido groups to primary amines through a well-established mechanism involving phosphazide formation, nitrogen extrusion, and iminophosphorane hydrolysis [16] [17]. This reaction proceeds quantitatively when conducted in refluxing methanol with triphenylphosphine, yielding alpha-amine-omega-hydroxyl polyethylene glycol derivatives with high purity [3]. The completeness of azide reduction is confirmed by carbon-13 nuclear magnetic resonance spectroscopy, which shows the disappearance of the characteristic azide carbon signal at 50.64 parts per million and appearance of alpha-carbon resonances at 41.78 parts per million [3].

Novel Approaches in Azide-Terminated Polyethylene Glycol Synthesis

Recent advances in synthetic methodology have introduced innovative approaches for azide-terminated polyethylene glycol synthesis that address limitations of traditional methods while expanding the scope of accessible molecular architectures. These novel methodologies encompass radical addition techniques for terminal group modification and sophisticated protecting group strategies that enable complex multi-step syntheses with high efficiency and selectivity [18] [19].

Radical Addition Techniques for Terminal Group Modification

Radical addition techniques represent a powerful class of transformations for introducing terminal functionalities into polyethylene glycol derivatives through highly efficient and selective carbon-heteroatom bond formation. These methodologies exploit the exceptional reliability and broad substrate scope of radical chemistry to achieve quantitative functionalization under mild conditions [19] [20].

Thiol-ene photopolymerization emerges as a particularly attractive methodology for terminal group modification, offering rapid reaction kinetics, high functional group tolerance, and excellent yields under ambient conditions [19]. This transformation proceeds through a radical chain mechanism initiated by photoinitiators such as Irgacure 2959, enabling precise temporal and spatial control over the functionalization process [19] [21]. The reaction between allyl-terminated polyethylene glycol and functionalized thiols proceeds with exceptional efficiency, typically achieving 90-99 percent conversion within 10-60 minutes of ultraviolet irradiation [19].

Table 3: Radical Addition Techniques for Terminal Group Modification

| Radical Method | Substrate | Initiator/Catalyst | Conversion (%) | Reaction Time |

|---|---|---|---|---|

| Thiol-ene photopolymerization | PEG-allyl + thiol | Irgacure 2959 | 90-99 | 10-60 min |

| AIBN-initiated addition | PEG-vinyl + thiol | AIBN | 85-95 | 2-8 h |

| UV-initiated thiol-ene | PEG-norbornene + thiol | Benzophenone | 88-97 | 30-120 min |

| Thermal thiol-ene | PEG-acrylate + thiol | Heat (80-120°C) | 80-92 | 4-12 h |

| Metal-catalyzed addition | PEG-alkene + RSH | Fe²⁺/Cu²⁺ | 75-88 | 6-24 h |

The scope of thiol-ene chemistry extends beyond simple terminal functionalization to encompass the preparation of complex multifunctional polyethylene glycol derivatives through radical addition of bifunctional thiols [4]. The reaction between alpha-allyl-omega-hydroxyl polyethylene glycol and functionalized thiols containing azide, amine, or carboxyl groups enables direct access to heterobifunctional derivatives in a single transformation [4]. This approach circumvents the need for multiple protection-deprotection sequences while maintaining high yields and functional group tolerance.

The mechanistic foundation of thiol-ene addition involves initial hydrogen abstraction from the thiol by thiyl radicals, followed by addition of the resulting thiyl radical to the alkene and subsequent hydrogen transfer to regenerate the thiyl radical [20]. This chain propagation sequence proceeds with exceptional efficiency due to the favorable thermodynamics of thiyl radical addition to electron-rich alkenes and the rapid hydrogen transfer rates that prevent premature chain termination [20] [22].

Alternative radical methodologies employ different initiation systems to achieve terminal group modification under specific reaction conditions. Azobisisobutyronitrile-initiated radical addition provides thermal activation for applications requiring elevated temperatures, while metal-catalyzed radical processes offer unique selectivity profiles for complex substrates [20]. These complementary approaches expand the synthetic toolbox available for polyethylene glycol functionalization while addressing specific requirements of target applications.

Protecting Group Strategies in Multi-Step Syntheses

Protecting group strategies constitute an essential component of multi-step polyethylene glycol synthesis, enabling selective transformations of specific functional groups while preserving reactive sites for subsequent modifications. The development of sophisticated protecting group protocols has revolutionized the synthesis of complex heterobifunctional polyethylene glycol derivatives by providing orthogonal reactivity patterns and simplifying purification procedures [13] [23] [24].

The dimethoxytrityl protecting group represents the gold standard for hydroxyl protection in polyethylene glycol chemistry, offering exceptional stability under basic conditions while enabling facile removal under mildly acidic conditions [13] [25]. This acid-labile protecting group tolerates a wide range of reaction conditions including nucleophilic substitutions, reductions, and coupling reactions, making it ideally suited for multi-step synthesis sequences [13]. The selective introduction of dimethoxytrityl groups proceeds through reaction with dimethoxytrityl chloride in the presence of base, achieving quantitative protection of primary hydroxyl groups while leaving secondary alcohols unaffected [13].

Table 4: Protecting Group Strategies in Multi-Step Polyethylene Glycol Syntheses

| Protecting Group | Stability | Removal Conditions | Compatibility | Efficiency (%) |

|---|---|---|---|---|

| DMTr (Dimethoxytrityl) | Acid-labile | TFA, RT, 1-2h | Azide, thiol, alkyne | 95-99 |

| Phenethyl | Base-labile | DBU/tBuOK, RT, 1-3h | Azide, ester, ether | 92-98 |

| Benzyl | Hydrogenolysis | H₂/Pd-C, RT, 2-6h | Azide, amine, ester | 88-96 |

| Silyl (TBDMS) | Fluoride-labile | TBAF, RT, 0.5-2h | Azide, amine, acid | 90-97 |

| Acetyl | Base-labile | NaOMe, RT, 1-4h | Azide, amine, thiol | 85-94 |

| Boc (tert-Butoxycarbonyl) | Acid-labile | TFA, RT, 1-3h | Azide, alkyne, thiol | 93-99 |

The implementation of base-labile protecting groups, particularly the phenethyl group, has emerged as a transformative approach for streamlining polyethylene glycol synthesis by enabling one-pot deprotection-coupling sequences [13] [23]. This methodology eliminates the traditional three-step cycle of deprotection, deprotonation, and coupling by conducting deprotection and coupling in a single reaction vessel [13]. The base-labile phenethyl group undergoes rapid removal under basic conditions, generating the corresponding alkoxide nucleophile in situ for immediate coupling with electrophilic partners [13].

The advantages of base-labile protecting group strategies extend beyond synthetic efficiency to encompass environmental benefits through reduced solvent consumption and waste generation [13]. Traditional approaches requiring isolation and purification of intermediate products after each deprotection step generate substantial quantities of organic waste, while one-pot methodologies minimize chemical usage while maintaining high yields [13]. The economic implications of simplified synthesis protocols make monodisperse polyethylene glycol derivatives more accessible for research and commercial applications [13].

Orthogonal protecting group strategies enable the selective manipulation of multiple functional groups within complex polyethylene glycol architectures through independent deprotection protocols [26]. The combination of acid-labile, base-labile, and hydrogenolysis-labile protecting groups provides three orthogonal deprotection mechanisms that can be applied sequentially without mutual interference [26]. This approach enables the synthesis of complex multifunctional polyethylene glycol derivatives with precise control over functionalization patterns and reaction sequences [26].

The development of specialized protecting groups for azide functionality addresses the unique challenges associated with azide stability under various reaction conditions [27]. Protected azide derivatives enable the incorporation of azide functionality into synthetic sequences that would otherwise lead to azide decomposition or unwanted side reactions [27]. These methodologies expand the scope of accessible azido-polyethylene glycol derivatives while maintaining the exceptional utility of azide groups for bioorthogonal chemistry applications [28] [27].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Azido-PEG6-amine, confirming its molecular composition and verifying the presence of key functional groups. Both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance techniques are essential for structural validation and purity assessment .

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of Azido-PEG6-amine exhibits several characteristic signals that correspond to distinct proton environments within the molecule. When recorded in deuterated chloroform at 300-400 MHz, the spectrum displays diagnostic peaks that confirm the molecular structure .

The most characteristic signal appears at 3.38 ppm as a triplet corresponding to the methylene protons adjacent to the azide group (N₃-CH₂-), integrating for 2 hydrogen atoms. This triplet pattern results from coupling with the neighboring methylene protons in the polyethylene glycol chain . The chemical shift position is diagnostic for methylene groups adjacent to azide functionality, providing unambiguous confirmation of azide incorporation [2].

The polyethylene glycol backbone generates a complex multiplet between 3.55-3.70 ppm, representing the overlapping signals of the six ethylene glycol units (-OCH₂CH₂O-) and integrating for approximately 20 hydrogen atoms. This multiplet is characteristic of polyethylene glycol chains and confirms the hexameric nature of the spacer unit .

The terminal amine functionality produces a triplet at 2.85 ppm corresponding to the methylene protons adjacent to the primary amine group (-CH₂NH₂), integrating for 2 hydrogen atoms. The amino protons themselves typically appear as a broad signal around 1.5-2.0 ppm, though this signal may be exchange-broadened or obscured depending on the deuterium exchange conditions [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information by revealing the carbon framework of Azido-PEG6-amine. The spectrum displays several characteristic signals that confirm the molecular composition .

The carbon adjacent to the azide group (N₃-CH₂-) appears at approximately 50-51 ppm, shifted upfield due to the electron-withdrawing effect of the azide group. This chemical shift is diagnostic for methylene carbons bearing azide functionality [2].

The polyethylene glycol backbone carbons (-OCH₂CH₂O-) produce signals in the region of 69-71 ppm, consistent with methylene carbons bonded to oxygen atoms. The relatively narrow chemical shift range reflects the similar electronic environment of these carbons within the polyethylene glycol chain .

The carbon adjacent to the primary amine group (-CH₂NH₂) appears at approximately 41.8 ppm, characteristic of methylene carbons adjacent to primary amino functionality. This chemical shift confirms the presence of the terminal amine group [3].

Mass Spectrometry Characterization

Mass spectrometry serves as a powerful analytical technique for molecular weight validation and structural integrity confirmation of Azido-PEG6-amine. The technique provides precise molecular mass information, fragmentation patterns, and isotopic distribution data [4].

Electrospray Ionization Mass Spectrometry

Under positive ion electrospray ionization conditions, Azido-PEG6-amine produces characteristic molecular ion peaks that confirm its molecular weight. The protonated molecular ion [M+H]⁺ appears at m/z 351.22, consistent with the theoretical molecular weight of 350.41 daltons. The sodium adduct [M+Na]⁺ is observed at m/z 373.20, providing additional confirmation of the molecular formula C₁₄H₃₀N₄O₆ [4].

High Resolution Mass Spectrometry

High resolution mass spectrometry provides accurate mass measurements with precision to four decimal places. The exact mass of 350.2165 atomic mass units matches the theoretical value calculated for the molecular formula C₁₄H₃₀N₄O₆, confirming the elemental composition [4].

Fragmentation Pattern Analysis

Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation. The loss of nitrogen (N₂) from the azide group produces a fragment ion at m/z 323.19 [M-N₂+H]⁺, which is diagnostic for azide-containing compounds. Sequential loss of ethylene oxide units (-CH₂CH₂O-, 44 daltons) from the polyethylene glycol chain results in a characteristic ladder pattern, confirming the polyethylene glycol structure [5].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides valuable information about the functional groups present in Azido-PEG6-amine through characteristic vibrational frequencies. The technique is particularly useful for confirming the presence of azide and amine functionalities [5] .

Azide Group Characterization

The azide functional group produces a strong and characteristic absorption band at approximately 2100 cm⁻¹, corresponding to the asymmetric stretching vibration of the N₃ group. This peak is highly diagnostic for azide functionality and provides unambiguous confirmation of azide incorporation. The intensity and sharpness of this band make it an excellent marker for azide presence and can be used for quantitative analysis [5] .

Amine Group Characterization

The primary amine group exhibits characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two distinct N-H stretching bands corresponding to symmetric and asymmetric stretching modes. The presence of these bands confirms the terminal amine functionality .

Polyethylene Glycol Chain Characterization

The polyethylene glycol backbone produces several characteristic absorption bands. C-H stretching vibrations appear in the region of 2870-2930 cm⁻¹, corresponding to methylene groups within the polyethylene glycol chain. C-O stretching vibrations are observed around 1100-1150 cm⁻¹, characteristic of ether linkages in the polyethylene glycol backbone [5].

Solubility and Stability Under Physiological Conditions

Aqueous Solubility Properties

Azido-PEG6-amine exhibits excellent water solubility, with concentrations exceeding 100 mg/mL readily achievable at room temperature under neutral pH conditions. This exceptional aqueous solubility is attributed to the hydrophilic polyethylene glycol spacer, which enhances the compound's compatibility with aqueous media through hydrogen bonding interactions with water molecules [3] [7].

The compound demonstrates good solubility in common organic solvents, including dimethyl sulfoxide (>50 mg/mL), dichloromethane (>25 mg/mL), and dimethylformamide (>50 mg/mL). This broad solubility profile facilitates its use in various reaction conditions and purification procedures [3] [7].

The amphiphilic nature of Azido-PEG6-amine, possessing both hydrophilic polyethylene glycol segments and functional end groups, contributes to its versatile solubility characteristics. This property is particularly advantageous for bioconjugation applications where compatibility with both aqueous biological systems and organic reaction media is required [8].

Stability in Physiological Buffer Systems

Under physiological conditions (pH 7.4, phosphate buffered saline, 37°C), Azido-PEG6-amine demonstrates excellent stability. Studies conducted at 25°C in phosphate buffer show that the compound remains stable for at least 24 hours without significant degradation [9].

The compound maintains its structural integrity under physiological ionic strength conditions (150 mM), which is characteristic of biological fluids. This stability is crucial for bioconjugation applications where the compound must retain its reactivity in complex biological media [9].

Long-term hydrolytic stability studies conducted at 37°C in phosphate buffered saline reveal minor degradation (<5%) after 7 days of incubation. The primary degradation pathway involves slow hydrolysis of the azide group under prolonged exposure to aqueous conditions at elevated temperature [9].

Click Chemistry Compatibility: Azide-Alkyne Cycloaddition Kinetics

Copper-Catalyzed Azide-Alkyne Cycloaddition Kinetics

The copper-catalyzed azide-alkyne cycloaddition represents the most widely studied click chemistry reaction involving Azido-PEG6-amine. Under standard conditions using copper(I) catalysts in aqueous buffer at room temperature, the reaction exhibits second-order kinetics with rate constants ranging from 0.01 to 1.0 M⁻¹s⁻¹ [10] [11] [12].

The reaction mechanism involves coordination of the terminal alkyne to copper(I), followed by azide coordination and subsequent cycloaddition to form the 1,4-disubstituted triazole product. The reaction is highly regioselective, producing exclusively the 1,4-regioisomer when terminal alkynes are employed [12].

Temperature Dependence of Reaction Kinetics

Reaction rates show strong temperature dependence, with rate constants increasing by approximately one order of magnitude when the temperature is elevated from room temperature to 70°C. Under these elevated temperature conditions, rate constants range from 1.0 to 100 M⁻¹s⁻¹, enabling reaction completion within 15 minutes to 2 hours [11] [13].

The activation energy for the copper-catalyzed azide-alkyne cycloaddition has been determined to be approximately 15-20 kcal/mol, significantly lower than the uncatalyzed thermal reaction (26 kcal/mol). This catalytic activation makes the reaction feasible under mild conditions compatible with biological systems [12].

Alkyne Partner Influence on Reaction Kinetics

The nature of the alkyne partner significantly influences the reaction kinetics of Azido-PEG6-amine. Aromatic alkynes such as phenylacetylene derivatives exhibit faster reaction rates (0.1-10 M⁻¹s⁻¹) compared to aliphatic alkynes such as propargyl derivatives (0.001-0.1 M⁻¹s⁻¹) [14] [11] [15].

Electron-deficient aromatic alkynes show enhanced reactivity due to increased electrophilic character of the alkyne carbon. Conversely, electron-rich aromatic alkynes and aliphatic alkynes demonstrate slower kinetics but still proceed to completion under appropriate reaction conditions [15].

Steric Effects on Reaction Rates

Steric hindrance around the alkyne terminus can significantly impact reaction kinetics. Sterically hindered alkynes require longer reaction times and may benefit from elevated temperatures or microwave assistance to achieve complete conversion [11].

Strain-Promoted Azide-Alkyne Cycloaddition

Azido-PEG6-amine readily participates in strain-promoted azide-alkyne cycloaddition reactions with strained cycloalkynes such as dibenzocyclooctyne and bicyclononyne. These copper-free reactions proceed under mild conditions without the need for metal catalysts [16] [17].

The rate constants for strain-promoted reactions are generally lower than copper-catalyzed reactions, ranging from 0.001 to 0.1 M⁻¹s⁻¹ at room temperature. However, the absence of copper catalysts makes these reactions particularly suitable for biological applications where metal toxicity is a concern [17].

Cycloalkyne Structure-Activity Relationships

Different strained cycloalkynes exhibit varying reactivity with Azido-PEG6-amine. Dibenzocyclooctyne derivatives typically show rate constants in the range of 0.01-0.1 M⁻¹s⁻¹, while bicyclononyne derivatives demonstrate slightly lower reactivity (0.001-0.01 M⁻¹s⁻¹) [17].

Reaction Acceleration Strategies

Several strategies can be employed to accelerate azide-alkyne cycloaddition reactions involving Azido-PEG6-amine. Microwave-assisted synthesis represents one of the most effective approaches, with rate constants reaching 10-1000 M⁻¹s⁻¹ under microwave irradiation in dimethylformamide with copper(I) catalysts [11] [16].

The use of accelerating ligands such as tris(triazolyl)amine derivatives can enhance reaction rates by stabilizing the copper(I) catalyst and facilitating the cycloaddition mechanism. These ligands are particularly beneficial in complex biological media where competing coordination species may inhibit the catalyst [11].

Solvent Effects on Reaction Kinetics

Solvent choice significantly impacts reaction kinetics. Aqueous solvents generally provide faster reaction rates compared to organic solvents due to enhanced copper catalyst activity and favorable solvation effects. Mixed aqueous-organic solvent systems can provide optimal balance between solubility and reactivity [18].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant